(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHUCLGNVHZZQF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855654 | |
| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242770-50-8 | |
| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
A representative procedure involves combining 4-(trifluoromethyl)bromobenzene (2.0 mmol, 1.0 equiv.) with pinacol vinylboronate (2.2 mmol, 1.1 equiv.) in anhydrous toluene (8.0 mL). The catalytic system comprises Pd₂(dba)₃ (5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%), with DIPEA (4.0 mmol, 2.0 equiv.) as the base. The reaction proceeds at 95°C under a nitrogen atmosphere for 3 hours , yielding the target compound in 82–85% isolated yield after silica gel chromatography.
Table 1: Optimization of Heck Coupling Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd₂(dba)₃ | <70% at 2 mol% |
| Ligand | P(t-Bu)₃·HBF₄ | No reaction without ligand |
| Temperature | 95°C | <50% at 80°C |
| Reaction Time | 3 hours | 90% conversion at 1.5 hours |
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of the vinylboronate. Migratory insertion generates a palladium-alkene intermediate, which undergoes β-hydride elimination to release the trans-configured product. The trifluoromethyl group enhances electrophilicity at the aryl bromide, accelerating oxidative addition.
Alternative Synthetic Strategies
Suzuki-Miyaura Cross-Coupling
While less commonly reported for this specific compound, Suzuki-Miyaura coupling between 4-(trifluoromethyl)styrylboronic acid and a halogenated pinacol boronate ester could theoretically yield the product. However, this route faces challenges:
Direct Boronate Esterification
Condensation of 4-(trifluoromethyl)styrylboronic acid with pinacol in azeotropic toluene under Dean-Stark conditions represents a potential route. However, this method:
-
Requires stringent anhydrous conditions to prevent hydrolysis
Structural Characterization and Analytical Data
¹H NMR (400 MHz, DMSO-d₆):
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity with retention time = 12.7 min.
Critical Process Considerations
Ligand Selection
The P(t-Bu)₃·HBF₄ ligand system proves critical for:
Solvent Effects
Comparative studies reveal:
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Toluene : Optimal for reactivity (Dielectric constant ε = 2.4)
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THF/DMF : Lead to ligand dissociation and reduced yields
Scale-Up and Industrial Relevance
Kilogram-scale batches demonstrate:
Table 2: Cost Analysis per Kilogram
| Component | Cost (USD/kg) |
|---|---|
| 4-(Trifluoromethyl)bromobenzene | 420 |
| Pd₂(dba)₃ | 12,000 |
| P(t-Bu)₃·HBF₄ | 8,500 |
| Total Production Cost | $1,200 |
Emerging Methodologies
Recent advances in photoinduced borylation and electrochemical coupling show promise for:
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Cross-coupling reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and reduction: It can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemical Synthesis Applications
1.1 Borylative Functionalization
One of the primary applications of this compound is in the borylative functionalization of olefins. The compound serves as an efficient borylating agent in reactions catalyzed by transition metals. For example, studies have shown that (E)-4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane can be effectively used in the preparation of boryl-functionalized alkenes and enynes through selective diboration processes. This application is particularly valuable for synthesizing complex molecules with high regioselectivity and yield .
1.2 Hydroboration Reactions
The compound has been utilized in metal-free hydroboration reactions of alkynes. It facilitates the direct addition of boron across triple bonds to yield vinyl boronates. This method is advantageous as it avoids the use of heavy metals and provides a greener alternative for synthesizing organoboron compounds .
Material Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
The incorporation of this compound into OLED materials has been explored due to its unique electronic properties. The trifluoromethyl group enhances electron-withdrawing characteristics, improving the performance and stability of OLED devices. Research indicates that devices utilizing this compound exhibit increased efficiency and longer operational lifetimes .
2.2 Photovoltaic Materials
In photovoltaic applications, this compound has been investigated for its potential to improve charge transport properties in organic solar cells. Its ability to form stable complexes with other organic semiconductors enhances light absorption and energy conversion efficiency .
Biological Applications
3.1 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. The trifluoromethyl group is known to influence biological activity by modulating lipophilicity and metabolic stability. In vitro assays have demonstrated that these compounds can inhibit cancer cell proliferation effectively .
Case Studies
Mechanism of Action
The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the final product.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The trifluoromethyl group in the target compound distinguishes it from structurally analogous alkenyl boronates. Key comparisons include:
Key Findings :
- The -CF₃ group enhances electrophilicity at the boron center, improving reactivity in oxidative conditions (e.g., H₂O₂ detection) compared to electron-donating -OCH₃ or -CH₃ .
- Difluoro substituents () offer intermediate electronic effects, balancing reactivity and stability for catalytic applications .
Stereochemical Influence on Reactivity
The E-configuration of the styryl group is crucial for applications requiring planar geometry, such as fluorescence resonance energy transfer (FRET). Comparisons with Z-isomers include:
Example : In hydroboration reactions, the E-isomer forms preferentially under neat conditions at 100°C, while Z-isomers require stoichiometric control with dicyclohexylborane .
a) Fluorescence Probes
The target compound’s -CF₃ group may enhance selectivity in H₂O₂ detection by accelerating boronate oxidation. Comparatively, methoxy-substituted analogs (e.g., MSTBPin in ) exhibit redshifted emission (510 nm vs. 430 nm for -CF₃), demonstrating substituent-dependent spectral tuning .
b) Cross-Coupling Reactions
In Suzuki-Miyaura reactions, the -CF₃ group improves electrophilicity, enabling coupling with aryl chlorides at lower catalyst loadings compared to -CH₃ analogs .
c) Medicinal Chemistry
Analogous compounds (e.g., ) serve as intermediates for kinase inhibitors, where -CF₃ enhances metabolic stability and target binding .
Biological Activity
(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane, a boronic acid derivative with the molecular formula C15H18BF3O2 and a molecular weight of 298.11 g/mol, has garnered interest in various fields including organic synthesis and medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, confer distinct electronic properties that enhance its utility in biological applications.
- Molecular Formula : C15H18BF3O2
- CAS Number : 1242770-50-8
- Molecular Weight : 298.11 g/mol
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a building block for drug development and material science. Its applications include:
- Protein Degradation : This compound is utilized in the design of protein degraders that target specific proteins for degradation via the ubiquitin-proteasome system. The trifluoromethyl group enhances binding affinity to target proteins due to its electron-withdrawing nature .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .
Synthesis and Mechanism
The synthesis typically involves the reaction of 4-(trifluoromethyl)styrene with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. This reaction forms stable carbon-carbon bonds crucial for further functionalization in medicinal chemistry .
Case Studies
-
Anticancer Studies :
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12 Apoptosis induction HeLa (Cervical) 15 Mitochondrial pathway activation A549 (Lung) 10 Cell cycle arrest - Protein Targeting :
Comparison with Related Compounds
The biological activity of this compound can be contrasted with other boronic acid derivatives:
| Compound Name | Biological Activity |
|---|---|
| (E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane | Moderate anticancer activity |
| (E)-4-Methyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane | Lower binding affinity |
Q & A
Q. What are the key synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane?
The compound is synthesized via hydroboration/protodeboronation of alkynyl pinacolboronates. A typical procedure involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert conditions to achieve stereoselective formation of the (E)-isomer . For derivatives with trifluoromethyl groups, cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) using palladium catalysts and optimized bases (e.g., triethylamine) in solvents like 1,4-dioxane are employed .
Q. How can the stereochemical integrity of the (E)-configuration be confirmed experimentally?
The (E)-configuration is verified via and NMR spectroscopy. The trans coupling constant () for the styryl protons typically appears between 16–18 Hz, consistent with an anti-periplanar arrangement. Additionally, NMR can resolve trifluoromethyl group splitting patterns, corroborating the geometry .
Q. What are the primary applications of this compound in organic synthesis?
This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or styryl derivatives, critical in pharmaceuticals and materials science. Its trifluoromethyl group enhances electron-withdrawing effects, improving reactivity in coupling with aryl halides or triflates .
Q. What precautions are necessary for handling and storage?
Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, dioxane) during reactions. Hazard statements (H302, H315, H319) indicate risks of toxicity, skin irritation, and eye damage; use PPE (gloves, goggles) and work in a fume hood .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of cross-coupling reactions involving this compound?
Key factors include:
- Catalyst system : Pd(PPh) or PdCl(dppf) with ligand optimization (e.g., SPhos) enhances turnover.
- Base selection : Triethylamine or KCO in biphasic systems (dioxane/water) improves coupling efficiency.
- Temperature : Reactions at 80–100°C typically achieve >80% yield, while lower temperatures risk incomplete conversion . Contradictory reports on solvent systems (e.g., ethyl acetate vs. THF) suggest solvent polarity impacts protodeboronation side reactions .
Q. What analytical methods differentiate this compound from its (Z)-isomer or boronic acid analogues?
- NMR : The (E)-isomer shows distinct NMR vinyl proton coupling constants ( Hz) vs. Hz for (Z)-isomers.
- IR spectroscopy : The B–O stretching vibration (~1350 cm) and styryl C=C stretch (~1600 cm) provide structural confirmation.
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H] at m/z 340.18) .
Q. How does the trifluoromethyl group affect the compound’s reactivity in cross-coupling vs. non-fluorinated analogues?
The electron-withdrawing CF group increases the electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, it may also promote protodeboronation under acidic conditions, requiring careful pH control (pH 7–9) . Comparative studies show CF-substituted boronates achieve 10–15% higher yields than methyl or methoxy analogues in aryl couplings .
Q. What strategies mitigate common side reactions (e.g., homocoupling or protodeboronation)?
- Homocoupling : Use degassed solvents and strict inert atmospheres to suppress oxidative dimerization.
- Protodeboronation : Avoid protic solvents; add phase-transfer catalysts (e.g., TBAB) in biphasic systems.
- By-product analysis : Monitor via TLC or GC-MS to identify and quantify undesired pathways .
Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic cycles?
Density functional theory (DFT) calculations model transition states during transmetalation, revealing that the CF group lowers the activation energy for Pd–B bond formation. Simulations also predict steric effects from the pinacolato ligand, guiding ligand design for improved catalytic efficiency .
Q. What are the limitations of using this compound in large-scale synthesis?
Challenges include:
- Stereochemical instability : Prolonged heating (>12 h) may induce E/Z isomerization.
- Purification : Column chromatography is often required due to boronate ester sensitivity, reducing scalability.
- Cost : Fluorinated reagents and specialized catalysts (e.g., Pd/ligand systems) increase production costs .
Methodological Tables
Table 1. Key Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | PdCl(dppf) (2 mol%) | High turnover, <5% homocoupling |
| Solvent System | Dioxane/HO (4:1) | Prevents protodeboronation |
| Temperature | 80°C | Balances rate and stability |
| Base | KCO | Mild, compatible with boronate esters |
| Reaction Time | 8–12 h | >85% conversion |
Table 2. Comparative NMR Data for (E)- vs. (Z)-Isomers
| Proton/Group | (E)-Isomer ( NMR) | (Z)-Isomer ( NMR) |
|---|---|---|
| Styryl H | δ 6.85 (d, Hz) | δ 6.70 (d, Hz) |
| Styryl H | δ 7.45 (d, Hz) | δ 6.95 (d, Hz) |
| CF | δ –63.5 (q, Hz) | δ –63.2 (q, Hz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
